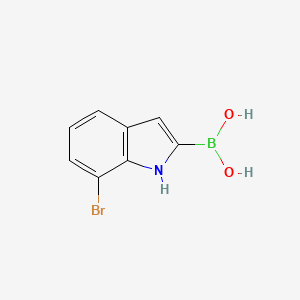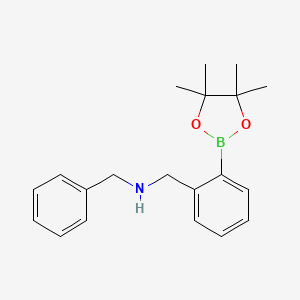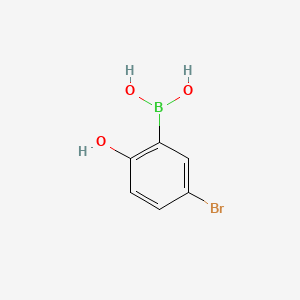![molecular formula C16H20N2O4 B1519863 [4-(4-Hydroxymethyl-oxazol-2-yl)-benzyl]-carbamic acid tert-butyl ester CAS No. 886363-38-8](/img/structure/B1519863.png)
[4-(4-Hydroxymethyl-oxazol-2-yl)-benzyl]-carbamic acid tert-butyl ester
Vue d'ensemble
Description
“[4-(4-Hydroxymethyl-oxazol-2-yl)-benzyl]-carbamic acid tert-butyl ester” is a chemical compound with the molecular formula C16H20N2O4 . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of an oxazol-2-yl ring attached to a benzyl group, which is further connected to a carbamic acid tert-butyl ester .Applications De Recherche Scientifique
Medicinal Chemistry: Synthesis of New Chemical Entities
Oxazole derivatives, like tert-butyl 4-(4-(hydroxymethyl)oxazol-2-yl)benzylcarbamate, are increasingly used as intermediates in the synthesis of new chemical entities in medicinal chemistry . The oxazole ring is a versatile scaffold that can be modified to create compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Antimicrobial Agents
The oxazole nucleus is known for its role in the development of antimicrobial agents. Researchers have synthesized various oxazole derivatives and screened them for their potential to inhibit the growth of bacteria such as Staphylococcus aureus, Escherichia coli, and fungi like Candida albicans . This compound could serve as a precursor in the design of new antimicrobial drugs.
Anticancer Research
Oxazole derivatives have been studied for their anticancer properties. They can be designed to interfere with specific pathways or proteins that are overexpressed in cancer cells. The tert-butyl 4-(4-(hydroxymethyl)oxazol-2-yl)benzylcarbamate could be a key intermediate in synthesizing novel anticancer agents .
Anti-inflammatory and Analgesic Applications
The oxazole ring is present in several anti-inflammatory drugs. Its derivatives can be used to develop new non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects. The compound may contribute to the discovery of new anti-inflammatory and analgesic medications .
Antidiabetic Agents
Oxazole derivatives are also explored for their antidiabetic effects. They can act on various targets involved in glucose metabolism and insulin signaling. Tert-butyl 4-(4-(hydroxymethyl)oxazol-2-yl)benzylcarbamate might be utilized in creating new antidiabetic drugs that help manage blood sugar levels .
Material Science: Polymer Synthesis
In material science, oxazole derivatives are used in the synthesis of polymers. These polymers can have unique properties such as thermal stability, electrical conductivity, and resistance to degradation. The subject compound could be involved in the development of new materials for industrial applications .
Propriétés
IUPAC Name |
tert-butyl N-[[4-[4-(hydroxymethyl)-1,3-oxazol-2-yl]phenyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-16(2,3)22-15(20)17-8-11-4-6-12(7-5-11)14-18-13(9-19)10-21-14/h4-7,10,19H,8-9H2,1-3H3,(H,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYZTZMUAERUOOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C2=NC(=CO2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30654131 | |
| Record name | tert-Butyl ({4-[4-(hydroxymethyl)-1,3-oxazol-2-yl]phenyl}methyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Hydroxymethyl-oxazol-2-yl)-benzyl]-carbamic acid tert-butyl ester | |
CAS RN |
886363-38-8 | |
| Record name | Carbamic acid, [[4-[4-(hydroxymethyl)-2-oxazolyl]phenyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886363-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl ({4-[4-(hydroxymethyl)-1,3-oxazol-2-yl]phenyl}methyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30654131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



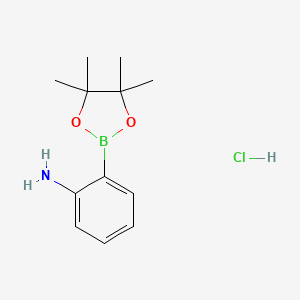
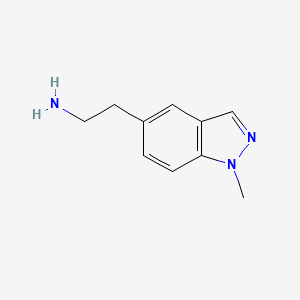
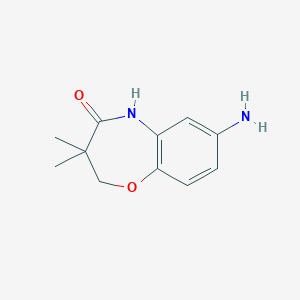


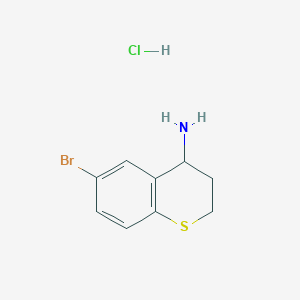
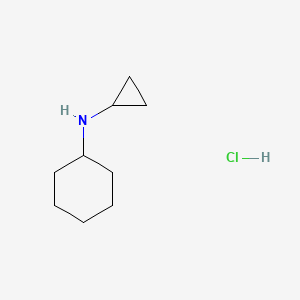
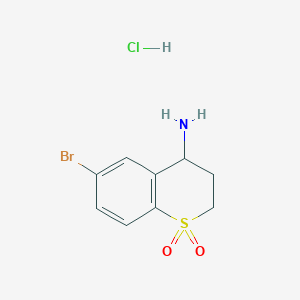
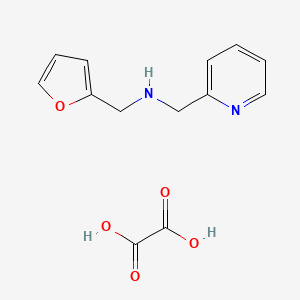
![8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519799.png)
![4-[(Dimethylamino)methyl]-1-methylpiperidine dihydrochloride](/img/structure/B1519800.png)
